(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol
Description
Systematic Nomenclature and Molecular Formula
The compound (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol possesses the molecular formula C₈H₁₁FN₂O, representing a molecular weight of 170.18 to 170.19 grams per mole as reported across multiple chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is consistently reported as this compound, with alternative representations including [4-(ethylamino)-6-fluoropyridin-3-yl]methanol in various chemical databases. The Chemical Abstracts Service registry number for this compound is definitively established as 2187435-45-4, providing a unique identifier for chemical documentation and regulatory purposes.
The compound is also associated with several synonyms and alternative identifiers in chemical databases. These include the alphanumeric designation AB87727 and various database-specific identifiers such as the Molecular Design Limited number MFCD31536741. The International Chemical Identifier key for this compound is HCWAMPCJPWPKEJ-UHFFFAOYSA-N, providing a standardized hash representation of its molecular structure. The Simplified Molecular Input Line Entry System representation is documented as CCNC1=CC(=NC=C1CO)F, which encodes the atomic connectivity and bonding patterns in a linear format.
The elemental composition breakdown reveals eight carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This composition places the compound within the category of organo-fluorine compounds, specifically fluorinated heterocycles containing nitrogen. The presence of both basic nitrogen functionality and a primary alcohol group creates multiple sites for potential chemical reactivity and molecular interactions.
Properties
IUPAC Name |
[4-(ethylamino)-6-fluoropyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWAMPCJPWPKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Amination Followed by Reduction
Step 1: Synthesis of 4-Chloro-6-fluoropyridin-3-carbaldehyde
Starting with 6-fluoropyridin-3-ol , chlorination at the 4-position using POCl₃ or PCl₅ under reflux yields 4-chloro-6-fluoropyridine . Subsequent formylation via Vilsmeier-Haack reaction (DMF/POCl₃) produces the aldehyde intermediate.Step 2: Ethylamino Substitution
The chloro group is displaced by ethylamine in a nucleophilic aromatic substitution (SNAr) reaction. Typical conditions involve heating with excess ethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–110°C for 12–24 hours.Step 3: Reduction of Aldehyde to Methanol
The aldehyde is reduced to the primary alcohol using NaBH₄ or LiAlH₄ in methanol or THF at 0–25°C. Yields typically range from 65–85%.
Route 2: Direct Functionalization of Fluoropyridine Methanol Derivatives
Step 1: Bromination of (6-Fluoropyridin-3-yl)methanol
Reacting (6-fluoropyridin-3-yl)methanol with CBr₄ and PPh₃ in dichloromethane at 0–25°C generates 3-(bromomethyl)-6-fluoropyridine (87% yield).Step 2: Suzuki-Miyaura Coupling for Ethylamino Introduction
A palladium-catalyzed coupling with ethylamine derivatives (e.g., ethylboronic acid) introduces the ethylamino group. Optimal conditions use Pd(PPh₃)₄, K₂CO₃, and a 1,4-dioxane/water solvent system at 80–100°C.
Optimized Reaction Conditions
Critical Analysis of Challenges
- Regioselectivity in Amination : Competing side reactions (e.g., diethylation) may occur. Using bulky bases (e.g., DIPEA) or low temperatures improves selectivity.
- Purification of Methanol Intermediate : Column chromatography (silica gel, EtOAc/hexane) is essential due to polar byproducts.
- Fluorine Stability : Harsh acidic/basic conditions may lead to defluorination. Neutral pH and mild temps are preferred.
Alternative Approaches
- Microwave-Assisted Synthesis : Reduces reaction time for ethylamination (e.g., 1 h at 120°C vs. 18 h conventionally).
- Enzymatic Reduction : Ketoreductases for stereoselective aldehyde reduction, though limited to specific substrates.
Scalability and Industrial Relevance
- Cost-Efficiency : Route 1 is preferred for large-scale production due to readily available starting materials.
- Waste Management : Bromination byproducts (e.g., HBr) require neutralization with NaOH or K₂CO₃.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound's unique chemical structure suggests its potential as a lead compound in drug discovery. The ethylamino group is often associated with biological activity, while the hydroxymethyl functionality can enhance solubility and bioavailability. Research indicates that derivatives of fluoropyridines are commonly explored for their therapeutic effects, particularly in treating neurological disorders .
Computational Studies
Recent computational studies have employed molecular docking techniques to predict interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to specific receptors or enzymes involved in disease pathways, providing insights into its mechanism of action.
While direct experimental data on the biological activity of this compound is limited, predictions from computational models indicate potential pharmacological effects. For instance, it may exhibit inhibitory effects on certain enzymes or receptors relevant to cancer treatment or neurodegenerative diseases .
KIF18A Inhibition
Recent studies have highlighted the potential anti-cancer properties of compounds structurally related to this compound. For example, some derivatives have shown effective inhibition of KIF18A, a motor protein involved in mitosis, leading to significant tumor regression in models of human high-grade serous ovarian cancer and triple-negative breast cancer. The half-maximal effective concentration (EC50) values for sensitive cell lines were reported as low as 0.021 µM .
Mechanism of Action
The mechanism of action of (4-(Ethylamino)-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent-Driven Variations
The compound’s key structural features are compared to similar pyridine methanol derivatives below:
Key Observations :
- Ethylamino vs.
- Fluorine Position: Fluorine at position 6 (target) versus position 5 (Ethyl 4-amino-5-fluoropyridine-2-carboxylate) alters electronic effects on the pyridine ring, impacting reactivity in cross-coupling reactions .
- Hydroxymethyl Role : The hydroxymethyl group at position 3 is conserved across analogues, enabling derivatization (e.g., esterification, oxidation) for tailored applications .
Physicochemical Properties
- Polarity: The ethylamino group increases polarity compared to morpholino or trifluoromethylphenyl substituents, improving aqueous solubility .
- LogP: Estimated LogP for the target compound is ~0.5–1.2 (moderately hydrophilic), whereas analogues like (6-(4-Trifluoromethylphenyl)pyridin-3-yl)methanol exhibit higher LogP (~3.26) due to the CF₃ group .
Biological Activity
(4-(Ethylamino)-6-fluoropyridin-3-yl)methanol is a synthetic compound characterized by its unique structural features, including a pyridine ring substituted with an ethylamino group and a hydroxymethyl group. The presence of a fluorine atom at the 6-position enhances its biological activity and solubility, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis, and interaction with biological targets.
- Molecular Formula : C11H14FN3O
- Structural Features :
- Pyridine ring with ethylamino and hydroxymethyl substitutions
- Fluorine atom at the 6-position
Predicted Biological Activity
The biological activity of this compound has been predicted using computer-aided methods. These studies suggest potential pharmacological effects, particularly in the following areas:
- Central Nervous System : Due to the fluoropyridine structure, which is often associated with compounds targeting CNS disorders.
- Enzyme Interaction : Potential binding to various enzymes and receptors, indicating possible therapeutic applications.
Table 1: Potential Pharmacological Effects
| Target Area | Predicted Effect |
|---|---|
| Central Nervous System | Modulation of neurotransmitter activity |
| Enzyme Interaction | Inhibition or activation of specific enzymes |
Synthesis
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The process may include:
- Formation of the pyridine ring.
- Introduction of the ethylamino group.
- Hydroxymethylation at the appropriate position.
While specific mechanisms of action for this compound in biological systems have not been fully elucidated, computational studies suggest that it may interact with various molecular targets through binding interactions. These interactions can alter enzymatic activity or receptor function, leading to potential therapeutic effects.
Case Studies and Research Findings
Research into similar compounds has provided insights into the potential biological activities associated with this compound:
-
Interaction Studies : Molecular docking studies indicate that this compound may bind effectively to several biological targets, including:
- Receptors involved in neurotransmission.
- Enzymes related to metabolic pathways.
- Comparative Analysis : Compounds structurally related to this compound have shown various degrees of biological activity, suggesting that modifications in structure can lead to significant changes in pharmacological properties.
Table 2: Comparative Structural Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenylethynyl | mGluR5 antagonism |
| 4-Amino-6-fluoropyridine | Amine substitution at the 4-position | Antimicrobial properties |
| 5-Fluoro-2-methylpyridine | Fluorine at different position | Varies; less studied |
Q & A
Q. Methodological Answer :
- Fluorine Introduction : Fluorination of pyridine precursors using potassium fluoride (KF) in polar aprotic solvents like DMSO, as demonstrated in analogous fluoropyridine syntheses .
- Ethylamino Functionalization : Nucleophilic substitution or reductive amination (e.g., using ethylamine and NaBH₃CN) at the 4-position of the pyridine ring. Evidence from ethylamino-containing piperidine derivatives suggests careful pH control to avoid side reactions .
- Methanol Protection : Protect the hydroxymethyl group during synthesis using silyl ethers (e.g., TBSCl) to prevent oxidation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
Advanced: How can regioselectivity challenges during ethylamino and fluorine substitution be addressed?
Q. Methodological Answer :
- Directed Metalation : Use directing groups (e.g., methoxy or amino groups) to control the position of fluorine substitution. For example, lithiation at the 6-position of pyridine using LDA (lithium diisopropylamide) followed by electrophilic fluorination .
- Protection-Deprotection : Temporarily block reactive sites (e.g., the 3-hydroxymethyl group) to direct ethylamino installation at the 4-position. Evidence from similar trifluoromethylpyridine syntheses supports this approach .
- Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction conditions for regioselective outcomes .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from ethylamino, fluorine, and hydroxymethyl groups. Fluorine-induced deshielding effects are significant in ¹H NMR .
- ¹⁹F NMR : Confirm fluorine substitution and assess electronic environment .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks, as shown in ethylamino-pyrimidine derivatives .
Advanced: How to interpret contradictory biological activity data across studies?
Q. Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature). For example, fluorinated pyridines show variable activity in kinase assays depending on buffer composition .
- Metabolic Stability : Test for metabolite interference using LC-MS/MS. The hydroxymethyl group may undergo oxidation to carboxylic acid in vivo, altering activity .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed targets (e.g., enzymes or receptors) .
Basic: What stability considerations are essential for storage and handling?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation, as fluoropyridines are prone to radical-mediated decomposition .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers; the hydroxymethyl group may hydrolyze in humid conditions .
- Temperature : Long-term storage at –20°C is recommended for analogs like (6-chloro-4-methoxypyridin-3-yl)methanol .
Advanced: What computational tools predict reactivity for further derivatization?
Q. Methodological Answer :
- Retrosynthetic AI : Tools like IBM RXN or ASKCOS propose viable routes for introducing functional groups (e.g., amidation of the hydroxymethyl group) based on reaction databases .
- Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with biological targets, guiding rational design of derivatives .
- Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps to identify nucleophilic/electrophilic sites for reactions like Suzuki coupling or SNAr .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
